BenchChemオンラインストアへようこそ!

Mammaglobin-A (23-31)

HLA restriction CTL epitope breast cancer immunotherapy

Mammaglobin-A (23-31), sequence PLLENVISK, is a 9-amino-acid synthetic peptide fragment derived from the secretoglobin family 2A member 2 (SCGB2A2) protein, also known as mammaglobin-A. It corresponds to residues 23–31 of the full-length 93-amino-acid mammaglobin-A precursor and was identified as the immunodominant HLA-A*0301 (HLA-A3)-restricted CD8+ cytotoxic T lymphocyte (CTL) epitope, designated Mam-A3.1, through computer-assisted binding prediction and experimental validation.

Molecular Formula
Molecular Weight
Cat. No. B1575245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMammaglobin-A (23-31)
SynonymsMammaglobin-A (23-31)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Mammaglobin-A (23-31) Peptide: HLA-A3-Restricted Breast Cancer Epitope for Precision Immunotherapy R&D and Procurement


Mammaglobin-A (23-31), sequence PLLENVISK, is a 9-amino-acid synthetic peptide fragment derived from the secretoglobin family 2A member 2 (SCGB2A2) protein, also known as mammaglobin-A [1]. It corresponds to residues 23–31 of the full-length 93-amino-acid mammaglobin-A precursor and was identified as the immunodominant HLA-A*0301 (HLA-A3)-restricted CD8+ cytotoxic T lymphocyte (CTL) epitope, designated Mam-A3.1, through computer-assisted binding prediction and experimental validation [2]. Unlike the better-characterized HLA-A2-restricted mammaglobin-A epitope panel (Mam-A2.1–7), this peptide addresses a distinct HLA supertype population, expanding the patient coverage scope of mammaglobin-A-targeted immunotherapies [2][3]. Mammaglobin-A is overexpressed in approximately 80% of primary breast tumors, with expression restricted to mammary epithelium and metastatic breast tumors, making its derived epitopes attractive targets for breast cancer immunotherapy [3][4].

Why Mammaglobin-A (23-31) Cannot Be Substituted with HLA-A2-Restricted Mammaglobin-A Epitope Peptides in Immunotherapy Development


Mammaglobin-A epitope peptides are not functionally interchangeable because each is restricted by a specific HLA class I allele. Mammaglobin-A (23-31), designated Mam-A3.1, is restricted by HLA-A*0301 (HLA-A3) [1], whereas the most extensively characterized mammaglobin-A epitopes—including Mam-A2.1 through Mam-A2.7—are restricted by HLA-A*0201 (HLA-A2) [2]. These two HLA supertypes have distinct population frequencies: HLA-A2 is expressed in approximately 40–50% of Caucasian populations, while HLA-A3 is expressed in approximately 15–25% [1][2]. In the original epitope discovery studies, the seven HLA-A2-restricted peptides (Mam-A2.1–7) and eight HLA-A3-restricted peptides (Mam-A3.1–8) were identified through separate, allele-specific computer algorithms and validated independently [1][2]. A peptide designed for HLA-A2 presentation will not be efficiently presented by HLA-A3 molecules, and vice versa [3]. Substituting Mammaglobin-A (23-31) with an HLA-A2-restricted analog such as Mam-A2.1 (LIYDSSLCDL, residues 83–92) or Mam-A2.4 (FLNQTDETL, residues 66–74) would result in failure to elicit CTL responses in HLA-A3+ patient populations, directly compromising the therapeutic coverage of a multi-epitope vaccine strategy [1][2][3].

Mammaglobin-A (23-31) Quantitative Differentiation Evidence: Head-to-Head Comparison with Closest Mammaglobin-A Epitope Analogs


HLA-A3-Restricted CTL Recognition of Mammaglobin-A (23-31) vs. HLA-A2-Restricted Recognition of Mammaglobin-A Epitopes 2-10 and 32-40 in Breast Cancer Patients

Mammaglobin-A (23-31), designated Mam-A3.1 (PLLENVISK), was identified as one of four HLA-A3-restricted epitopes recognized by CD8+ T cells from breast cancer patients in IFN-γ ELISPOT assays, alongside Mam-A3.3 (2-10, KLLMVLMLA), Mam-A3.4 (55-63, TTNAIDELK), and Mam-A3.8 (58-66, AIDELKECF) [1]. Critically, while the sequence KLLMVLMLA at positions 2-10 is recognized in both HLA-A2 and HLA-A3 contexts (as Mam-A2.2 and Mam-A3.3, respectively), the epitope at 23-31 (PLLENVISK) is uniquely recognized in the HLA-A3 context and is absent from the seven HLA-A2-restricted epitopes validated in parallel studies [1][2]. A CD8+ T cell line generated against HLA-A*0301-transfected T2 cells loaded with Mam-A3.1 showed significant HLA-A3-restricted cytotoxic activity against mammaglobin-A-positive breast cancer cells but not against mammaglobin-A-negative cells, confirming epitope-specific, HLA-restricted target cell lysis [1].

HLA restriction CTL epitope breast cancer immunotherapy immunodominance

Mammaglobin-A (23-31) Epitope Position and Sequence Identity: Differentiation from Overlapping and Adjacent HLA-A2 Epitopes

Mammaglobin-A (23-31, PLLENVISK) occupies a non-overlapping sequence position relative to all seven validated HLA-A2-restricted mammaglobin-A epitopes [1][2]. The HLA-A2 epitope panel consists of Mam-A2.1 (83-92, LIYDSSLCDL), Mam-A2.2 (2-10, KLLMVLMLA), Mam-A2.3 (4-12, LMVLMLAAL), Mam-A2.4 (66-74, FLNQTDETL), Mam-A2.5 (undisclosed position), Mam-A2.6 (32-40, MQLIYDSSL in murine studies), and Mam-A2.7 (32-40, TINPQVSKT) [2][3]. The epitope at positions 23-31 is not present among these HLA-A2 epitopes, and its sequence PLLENVISK contains the HLA-A3 binding motif (hydrophobic residue at position 2, basic C-terminal residue) that is distinct from the HLA-A2 binding motif [1]. Among HLA-A3 epitopes, Mam-A3.1 (23-31) was shown to generate the strongest cytotoxic activity, with a CD8+ T cell line raised against this peptide demonstrating significant lysis of mammaglobin-A+ breast cancer cells [1].

epitope mapping sequence comparison epitope position HLA binding motif

Breast Cancer Expression Specificity of Mammaglobin-A (23-31) Source Protein vs. Cross-Reactive Epitopes in Healthy Donors

The source protein mammaglobin-A is expressed in approximately 80% of primary breast tumors, with expression restricted to mammary epithelium and metastatic breast tumors [1][2]. In the HLA-A2 epitope study, healthy individuals showed high reactivity to the Mam-A2.2 epitope (2-10, KLLMVLMLA), raising concerns about tumor specificity for this particular sequence [2]. The HLA-A3 study demonstrated that the frequency of mammaglobin-A-reactive CD8+ and CD4+ T cells in breast cancer patients was significantly higher than that observed in healthy female controls (p = 0.026 and p = 0.02, respectively) [1]. While the individual epitope reactivity in healthy controls was not reported for Mam-A3.1 specifically, the aggregate CD8+ T cell frequency data indicate a cancer-patient-enriched response profile for the HLA-A3 epitope panel [1].

tumor specificity healthy donor reactivity cancer-testis antigen immunotherapy safety

Synthetic Peptide Mammaglobin-A (23-31) Supply Characteristics: Research-Grade vs. Clinical-Grade Differentiation

Mammaglobin-A (23-31) is commercially available as a synthetic peptide from multiple vendors with varying specifications. BOC Sciences supplies this peptide (Cat No. BAT-009626) with sequence PLLENVISK, offering capabilities spanning high-purity research-grade raw materials to cGMP-compliant pharmaceutical-grade production, supporting scale-up from mg to kg quantities . Other suppliers offer mammaglobin-A peptides targeting different regions (e.g., F66 region, 12-amino-acid fragment) with purity specifications typically >98% for blocking peptide applications [1][2]. When procuring Mammaglobin-A (23-31), users must differentiate between research-grade material (suitable for in vitro ELISPOT, T cell stimulation, and tetramer folding) and cGMP-grade material required for clinical vaccine formulation .

peptide synthesis cGMP manufacturing purity specification research reagent procurement

Clinical Translation Context: Mammaglobin-A DNA Vaccination Demonstrates Antitumor Immunity in Phase Ib Trial, Supporting Epitope Peptide Procurement

A Phase Ib clinical trial (NCT02204098) evaluating mammaglobin-A DNA vaccination in ER+, HER2- breast cancer patients undergoing neoadjuvant endocrine therapy demonstrated that vaccination induced mammaglobin-A-specific T cells in 8 of 13 patients (61.5%) as measured by ex vivo ELISpot [1]. Vaccine-induced mammaglobin-A-specific T cells included both polyfunctional CD4+ and CD8+ T cells. High-throughput imaging mass cytometry revealed increased CD8+ T cell prevalence in tumor tissue post-vaccination, with infiltration of PD-1+CD8+ T cells and close spatial interactions between cytotoxic CD8+ T cells and mammaglobin-A+ tumor cells [1]. While this clinical trial used a full-length mammaglobin-A DNA vaccine rather than the 23-31 peptide alone, it establishes the translational relevance of mammaglobin-A-targeted immunotherapy and supports the procurement of defined mammaglobin-A epitope peptides including Mam-A3.1 (23-31) for immune monitoring, tetramer reagent production, and multi-epitope vaccine design [1][2].

clinical trial DNA vaccine cancer immunotherapy translational research

Mammaglobin-A (23-31) Optimal Procurement and Application Scenarios in Breast Cancer Immunotherapy R&D


HLA-A3-Restricted Multi-Epitope Breast Cancer Vaccine Formulation

Mammaglobin-A (23-31, Mam-A3.1) is the essential HLA-A3-restricted component for multi-epitope mammaglobin-A-targeted vaccines designed to maximize HLA population coverage. Including this peptide alongside HLA-A2-restricted epitopes (e.g., Mam-A2.1, Mam-A2.4) extends coverage to both HLA-A2+ (~40–50% of Caucasians) and HLA-A3+ (~15–25% of Caucasians) patient populations. Its non-overlapping sequence position relative to HLA-A2 epitopes ensures complementary rather than redundant epitope coverage [1][2].

MHC Tetramer Reagent Production for Immune Monitoring of HLA-A3+ Breast Cancer Patients

The Mam-A3.1 peptide can be used to produce HLA-A*0301/peptide tetramer reagents for ex vivo enumeration and tracking of mammaglobin-A-specific CD8+ T cells in HLA-A3+ breast cancer patients. This application is directly supported by the successful use of HLA-A2/Mam-A2.1 tetramers that detected increased tetramer+CD8+ T cells from 0.71±0.1% in healthy controls to 2.86±0.8% in breast cancer patients (P=0.01), which correlated with IFN-γ responses (48.1±20.9 vs. 2.9±0.8 spm, P=0.03) [1].

In Vitro T Cell Stimulation and CTL Line Generation for Adoptive Cell Therapy Research

Mammaglobin-A (23-31) has been experimentally validated for in vitro generation of epitope-specific CD8+ CTL lines using HLA-A*0301-transfected, TAP-deficient T2 cells as antigen-presenting cells. The generated CTL line demonstrated significant HLA-A3-restricted cytotoxic activity specifically against mammaglobin-A-positive breast cancer cells, providing a validated protocol for adoptive cell therapy research targeting HLA-A3+ breast cancers [1].

ELISPOT-Based Immunogenicity Screening in HLA-A3+ Patient Cohorts

The IFN-γ ELISPOT assay using Mammaglobin-A (23-31) as the stimulating peptide has been established as a validated method for detecting mammaglobin-A-specific CD8+ T cell responses in breast cancer patients. This peptide can be used as a standardized reagent for pre- and post-vaccination immune monitoring in clinical trials enrolling HLA-A3+ patients, analogous to the ELISPOT monitoring employed in the Phase Ib Mam-A DNA vaccine trial, which detected vaccine-induced Mam-A-specific T cells in 8 of 13 patients (61.5%) [1][2].

Quote Request

Request a Quote for Mammaglobin-A (23-31)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.